molecular formula C19H21N3O2S2 B12138058 4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide CAS No. 7026-93-9

4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B12138058
CAS No.: 7026-93-9
M. Wt: 387.5 g/mol
InChI Key: CTTPSLJMZPKQAQ-UHFFFAOYSA-N
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Description

ETPTMS , belongs to the class of sulfonamide compounds. Its chemical formula is C17H18N4O2S2. Let’s break down its name:

    4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl): This part of the name describes the core structure, which includes a thiazole ring with an imine group and an ethyl and phenyl substituent.

    N,N-dimethylbenzenesulfonamide: The sulfonamide functional group consists of a sulfur atom bonded to a nitrogen atom (N) and an aromatic ring (benzene). The dimethyl groups are attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

ETPTMS undergoes various chemical reactions:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the imine group yields the corresponding amine.

    Substitution: ETPTMS can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions:

Scientific Research Applications

ETPTMS finds applications in:

    Medicine: It may exhibit antibacterial or antifungal properties due to its sulfonamide moiety.

    Chemical Biology: Researchers use it as a building block for designing bioactive molecules.

    Industry: ETPTMS derivatives could serve as ligands in catalysis or materials science.

Mechanism of Action

    Molecular Targets: ETPTMS likely interacts with enzymes or receptors due to its structural features.

    Pathways: Further studies are needed to elucidate specific pathways.

Comparison with Similar Compounds

  • ETPTMS stands out due to its thiazole-imine-sulfonamide combination.
  • Similar Compounds: Sulfonamides , Thiazoles , and Imines .

: Patent US20160115272A1, “Sulfonamide Compounds and Their Use as Inhibitors of the Enzyme Soluble Epoxide Hydrolase.” Link

Properties

CAS No.

7026-93-9

Molecular Formula

C19H21N3O2S2

Molecular Weight

387.5 g/mol

IUPAC Name

4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C19H21N3O2S2/c1-4-22-18(14-25-19(22)20-16-8-6-5-7-9-16)15-10-12-17(13-11-15)26(23,24)21(2)3/h5-14H,4H2,1-3H3

InChI Key

CTTPSLJMZPKQAQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N(C)C

Origin of Product

United States

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